molecular formula C26H26N2O6 B2684900 3,4,5-triethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921891-10-3

3,4,5-triethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2684900
CAS No.: 921891-10-3
M. Wt: 462.502
InChI Key: PNPUMILKWCIIDR-UHFFFAOYSA-N
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Description

The compound “3,4,5-triethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” is a chemical compound with the molecular formula C26H26N2O6 . It is available for purchase from various chemical suppliers.

Scientific Research Applications

Antimicrobial and Anticancer Applications

Research has demonstrated the synthesis of benzoxepine-1,2,3-triazole hybrids, highlighting their potential as antibacterial and anticancer agents. These compounds, synthesized using a Cu-catalyzed azide–alkyne cycloaddition strategy, have shown promising activity against Gram-negative bacteria (Escherichia coli) and cytotoxicity against lung and colon cancer cell lines, indicating the therapeutic potential of benzoxepine derivatives in treating infectious diseases and cancer (Kuntala et al., 2015).

Antimicrobial Activity of Novel Derivatives

Another study focused on the synthesis of novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives, showcasing their broad-spectrum antimicrobial activity. These compounds were evaluated against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans and Aspergillus niger, highlighting their potential as antimicrobial agents (Padalkar et al., 2014).

Synthesis Techniques and Chemical Transformations

The synthesis of 2-Aryl[1,2,4]triazolo[5,1-b]benzoxazoles through oxidative cyclization of N-(Benzoxazol-2-yl)benzamidines illustrates innovative chemical synthesis techniques for creating benzoxazole derivatives. Such research contributes to the development of new compounds with potential pharmacological applications (Sambaiah & Reddy, 1990).

Material Science and Polymer Synthesis

The synthesis of ordered polyamide through direct polycondensation of symmetric and nonsymmetric monomers, including benzamide derivatives, underscores the relevance of these compounds in materials science, particularly in the creation of novel polymers with specific structural arrangements. Such research has implications for developing new materials with tailored properties (Ueda & Sugiyama, 1994).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . As with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to local regulations and guidelines.

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activity, as suggested by the presence of the dibenzo[b,f][1,4]oxazepin moiety . This could involve in vitro and in vivo studies to assess its effects on various biological targets. Additionally, studies could be conducted to optimize its synthesis and improve its yield and purity.

Properties

IUPAC Name

3,4,5-triethoxy-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O6/c1-4-31-22-13-16(14-23(32-5-2)24(22)33-6-3)25(29)27-17-11-12-20-18(15-17)26(30)28-19-9-7-8-10-21(19)34-20/h7-15H,4-6H2,1-3H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPUMILKWCIIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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